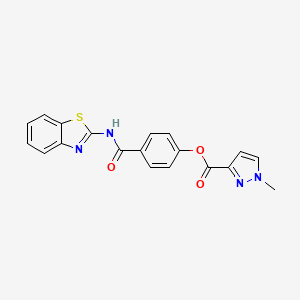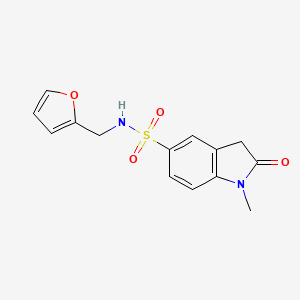![molecular formula C21H21N3O5 B11066315 11-methyl-6-(3,4,5-trimethoxyphenyl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B11066315.png)
11-methyl-6-(3,4,5-trimethoxyphenyl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-methyl-6-(3,4,5-trimethoxyphenyl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-methyl-6-(3,4,5-trimethoxyphenyl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved using starting materials such as substituted anilines and aldehydes under acidic or basic conditions.
Functional Group Modifications: Subsequent steps involve the introduction of the methyl and trimethoxyphenyl groups through alkylation and aromatic substitution reactions. These steps often require the use of reagents like methyl iodide and trimethoxybenzene under controlled temperature and pressure conditions.
Final Cyclization and Purification: The final cyclization step to form the complete tricyclic structure is typically carried out under high-temperature conditions, followed by purification using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
11-methyl-6-(3,4,5-trimethoxyphenyl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
11-methyl-6-(3,4,5-trimethoxyphenyl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 11-methyl-6-(3,4,5-trimethoxyphenyl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 8,11,13-trimethyl-5,6-diphenyl-3,4,9,11,13-pentazatricyclo[8.4.0.02,7]tetradeca-1,3,5,7,9-pentaene-12,14-dione
- (3S,5R)-4,4-dimethyl-12-(2,4,5-trimethoxyphenyl)-6,14-dioxatetracyclo[8.4.0.02,7.03,5]tetradeca-1(10),2(7),8,12-tetraen-11-one
Uniqueness
Compared to similar compounds, 11-methyl-6-(3,4,5-trimethoxyphenyl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione is unique due to its specific substitution pattern and tricyclic framework. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H21N3O5 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
11-methyl-6-(3,4,5-trimethoxyphenyl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione |
InChI |
InChI=1S/C21H21N3O5/c1-11-6-5-7-24-19(11)23-21(26)17-13(10-16(25)22-20(17)24)12-8-14(27-2)18(29-4)15(9-12)28-3/h5-9,13H,10H2,1-4H3,(H,22,25) |
InChI Key |
GLMBLAKMEVSUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=O)C3=C2NC(=O)CC3C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11066234.png)

![2-[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11066246.png)
![methyl 4-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate](/img/structure/B11066267.png)

![ethyl 2-[(4-fluorophenyl)carbamoyl]-6-(4-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11066275.png)
![1,3-Dimethyl-2-[(6-nitro-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)methyl]pyridinium](/img/structure/B11066283.png)
![3-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B11066287.png)
![3-(5-Bromofuran-2-yl)-5-[3-(2,4-dichlorophenoxy)propyl]-1,2,4-oxadiazole](/img/structure/B11066289.png)
![5-{[(2-fluorophenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11066292.png)
![4-(3-Fluorophenyl)-2-(pyridin-4-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B11066298.png)
![12-(4-hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11066302.png)
![Methyl 3-{[(4-bromophenyl)sulfonyl]amino}-4-(piperidin-1-yl)benzoate](/img/structure/B11066303.png)
![4-{(E)-[2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl}benzene-1,3-diol](/img/structure/B11066309.png)
